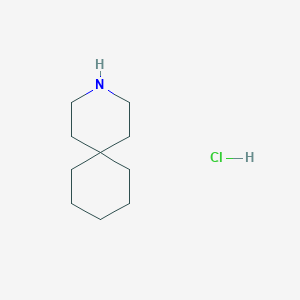

3-Azaspiro(5.5)undecane hydrochloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZKZVQBLDHKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347214 | |

| Record name | 3-Azaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-01-5, 180-44-9 | |

| Record name | 3-Azaspiro(5.5)undecane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Spirocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer enhanced therapeutic properties is perpetual. Among these, spirocyclic systems have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of potent and selective ligands for a variety of biological targets. The 3-azaspiro[5.5]undecane core, a bicyclic system featuring a piperidine ring fused at a quaternary carbon to a cyclohexane ring, represents a particularly valuable building block. This guide provides a comprehensive technical overview of 3-Azaspiro[5.5]undecane hydrochloride, a key intermediate that serves as a gateway to a diverse range of bioactive molecules.

This document will delve into the chemical and physical properties of 3-Azaspiro[5.5]undecane hydrochloride, explore its synthesis and reactivity, and highlight its applications in the development of therapeutics for neurological disorders and infectious diseases. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile scaffold in their scientific endeavors.

Physicochemical Properties of 3-Azaspiro[5.5]undecane Hydrochloride

3-Azaspiro[5.5]undecane hydrochloride is a white to off-white crystalline solid under standard laboratory conditions.[1] Its hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClN | [1] |

| Molecular Weight | 189.73 g/mol | [1] |

| CAS Number | 1125-01-5 | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | Typically ≥97% | ChemScene |

| Storage | Room temperature, in a dry, well-sealed container | [1] |

Synthesis and Reactivity: A Gateway to Molecular Diversity

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is most commonly achieved through the reduction of 3,3-pentamethylene glutarimide (also known as 3-azaspiro[5.5]undecane-2,4-dione). While detailed, step-by-step protocols for the hydrochloride salt are not extensively published, the general synthetic pathway involves a robust reduction of the imide functionality, followed by salt formation.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride.

The secondary amine within the 3-azaspiro[5.5]undecane core is the primary site of reactivity, serving as a versatile handle for further functionalization. This nucleophilic nitrogen can readily participate in a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Key Reactions of the 3-Azaspiro[5.5]undecane Scaffold:

-

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination to introduce a wide range of substituents.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form N-aryl bonds, providing access to compounds with different electronic and steric properties.

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, which can be important for modulating the pharmacokinetic properties of a drug candidate.

-

Mannich Reaction: As a secondary amine, it can participate in Mannich reactions with an aldehyde and a compound containing an active hydrogen, leading to the formation of more complex structures.[2]

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the 3-azaspiro[5.5]undecane scaffold makes it an attractive building block for the design of ligands that can bind to specific biological targets with high affinity and selectivity.

Central Nervous System (CNS) Disorders

The structural similarity of the 3-azaspiro[5.5]undecane moiety to certain neurotransmitters has made it a valuable intermediate in the synthesis of compounds targeting neurological disorders.[1] Its spirocyclic nature allows for precise spatial orientation of functional groups, which is critical for interaction with receptors and enzymes in the central nervous system. Derivatives of this scaffold have been explored for their potential therapeutic benefits in conditions such as depression, anxiety, chronic pain, and cognitive impairment.[1] For instance, the related 3,9-diazaspiro[5.5]undecane core has been utilized in the development of potent γ-aminobutyric acid type A (GABAA) receptor antagonists.

Antiviral Agents: Inhibition of Influenza A M2 Proton Channel

One of the most significant applications of 3-Azaspiro[5.5]undecane hydrochloride is as a potent inhibitor of the influenza A virus M2 proton channel.[3] This membrane protein is essential for the replication of the influenza virus, and its inhibition can effectively halt the progression of the infection. 3-Azaspiro[5.5]undecane hydrochloride has demonstrated an IC50 of 1 µM against the wild-type influenza A virus M2 protein.[3] This highlights its potential as a lead compound for the development of novel antiviral therapeutics.

Caption: Key application areas of the 3-Azaspiro[5.5]undecane scaffold in drug discovery.

Experimental Protocols: Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are paramount when working with 3-Azaspiro[5.5]undecane hydrochloride.

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

General Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Versatile Scaffold for Future Innovations

3-Azaspiro[5.5]undecane hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its unique spirocyclic architecture provides a rigid and three-dimensional framework that is highly amenable to the design of potent and selective therapeutic agents. While a comprehensive public repository of its detailed spectral and reactivity data remains to be fully established, its demonstrated utility in the development of CNS-active compounds and antiviral agents underscores its significance. As the demand for novel and effective therapeutics continues to grow, the strategic incorporation of the 3-azaspiro[5.5]undecane scaffold into drug discovery programs holds immense promise for the development of the next generation of innovative medicines.

References

An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride (CAS: 1125-01-5): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Azaspiro[5.5]undecane hydrochloride (CAS: 1125-01-5), a spirocyclic amine that has garnered significant interest in medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, and explore its prominent role as a potent inhibitor of the influenza A virus M2 proton channel. Furthermore, this guide will illuminate its utility as a versatile building block in the design of novel therapeutics targeting the central nervous system (CNS). By synthesizing technical data with mechanistic insights and practical experimental protocols, this document serves as an essential resource for researchers leveraging this privileged scaffold in their drug discovery endeavors.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive strategy. The inherent rigidity and three-dimensionality of spirocycles can pre-organize a molecule into a bioactive conformation, enhancing binding affinity for its biological target while potentially reducing off-target effects. Moreover, the introduction of a spirocyclic core can favorably modulate key drug-like properties, including solubility, lipophilicity, and metabolic stability.

3-Azaspiro[5.5]undecane hydrochloride, a member of this promising class of compounds, has demonstrated significant potential in two distinct and vital therapeutic areas: antiviral and central nervous system drug discovery. This guide will provide a detailed exploration of this valuable chemical entity.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-Azaspiro[5.5]undecane hydrochloride is fundamental to its application in drug design and development.

| Property | Value | Reference(s) |

| CAS Number | 1125-01-5 | [1] |

| Molecular Formula | C₁₀H₂₀ClN | [1] |

| Molecular Weight | 189.73 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% | [1] |

| Synonyms | 4,4-Pentamethylenepiperidine hydrochloride | |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | |

| logP | 2.7421 | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 1 | |

| Storage | 4°C, sealed storage, away from moisture | [1] |

Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is most effectively achieved through the reduction of the corresponding cyclic imide, 3,3-pentamethylene glutarimide. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is crucial for this transformation.

Synthetic Scheme

Caption: Synthesis of 3-Azaspiro[5.5]undecane hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the LiAlH₄ reduction of amides and imides.[3]

Materials:

-

3,3-Pentamethylene glutarimide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in diethyl ether

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or argon atmosphere setup

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), a solution of 3,3-pentamethylene glutarimide in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

LiAlH₄ Addition: A solution/suspension of LiAlH₄ in anhydrous THF is carefully added dropwise to the stirred solution of the imide at 0°C (ice bath). The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

-

Reflux: After the addition is complete, the reaction mixture is brought to reflux and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water to decompose any excess LiAlH₄ and the aluminum salts.

-

Workup: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Salt Formation: The dried THF solution is then treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

-

Isolation: The resulting white solid, 3-Azaspiro[5.5]undecane hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum. A yield of approximately 75% can be expected.[3]

Causality Behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture in the air. An inert atmosphere prevents its decomposition and ensures the efficiency of the reduction.

-

Anhydrous Solvents: The use of anhydrous THF is critical for the same reason as maintaining an inert atmosphere.

-

Controlled Addition and Cooling: The reaction between LiAlH₄ and the imide is highly exothermic. Slow, controlled addition at low temperatures prevents the reaction from becoming uncontrollable.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reduction to completion.

-

Careful Quenching: The quenching of excess LiAlH₄ is a highly exothermic and gas-evolving process. Slow, sequential addition of water and base at low temperatures is a critical safety measure.

-

Acidification for Salt Formation: The free amine is typically an oil or a low-melting solid. Conversion to the hydrochloride salt facilitates its isolation and handling as a stable, crystalline solid.

Application as an Influenza A M2 Proton Channel Inhibitor

A significant body of research has highlighted 3-Azaspiro[5.5]undecane hydrochloride as a potent inhibitor of the influenza A virus M2 proton channel.[3] This channel is a validated target for antiviral drugs, playing a crucial role in the viral life cycle by facilitating the uncoating of the virus within the host cell.[4]

Mechanism of Action

The M2 protein forms a tetrameric ion channel in the viral envelope.[5] In the acidic environment of the endosome, this channel opens, allowing protons to flow into the viral particle. This acidification is essential for the dissociation of the viral ribonucleoprotein complex from the matrix protein M1, a critical step for viral replication.[5]

3-Azaspiro[5.5]undecane hydrochloride acts by blocking this proton translocation.[3] Structural and dynamic studies suggest that it binds within the M2 channel pore, but its interaction is more extensive than that of the archetypal M2 inhibitor, amantadine.[3] This more comprehensive binding is thought to induce a more homogeneous and stable conformation of the channel, effectively locking it in a non-conductive state.[3] This leads to a significantly more potent inhibition of the wild-type M2 channel.

Caption: Mechanism of M2 proton channel inhibition.

Potency and Comparative Efficacy

3-Azaspiro[5.5]undecane hydrochloride exhibits potent inhibitory activity against the wild-type influenza A M2 channel.

| Compound | IC₅₀ (µM) | Reference |

| 3-Azaspiro[5.5]undecane hydrochloride | 0.92 | [3] |

| Amantadine | 16.0 | [3] |

As shown in the table, 3-Azaspiro[5.5]undecane hydrochloride is over an order of magnitude more potent than amantadine, a previously used clinical antiviral.[3]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes

The TEVC assay in Xenopus oocytes is a robust method for characterizing the activity of ion channels and their inhibitors.[1][6]

Principle: Xenopus oocytes are injected with mRNA encoding the M2 protein. The oocytes then express functional M2 channels on their plasma membrane. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. By clamping the voltage at a set level, the current flowing through the M2 channels can be measured in response to changes in extracellular pH. The inhibitory effect of a compound is determined by its ability to reduce this current.

Workflow:

References

- 1. Influenza D virus M2 protein exhibits ion channel activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Azaspiro(5.5)undecane-2,4-dione | C10H15NO2 | CID 14324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sioc.ac.cn [sioc.ac.cn]

- 6. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

3-Azaspiro[5.5]undecane hydrochloride molecular weight and formula

An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride for Advanced Research

Introduction

3-Azaspiro[5.5]undecane hydrochloride is a spirocyclic aliphatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique three-dimensional structure, featuring two carbocyclic rings joined at a single carbon atom, provides a rigid and sterically defined scaffold. This structural characteristic makes it an invaluable building block for creating novel therapeutic agents with high specificity and optimized pharmacological profiles. This guide provides an in-depth analysis of its core molecular properties, synthesis concepts, key applications, and essential analytical protocols for researchers and drug development professionals.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are critical for all stoichiometric calculations, analytical characterizations, and registration in chemical databases.

Chemical Structure

The structure consists of a piperidine ring and a cyclohexane ring sharing a single quaternary carbon atom (the spiro center). The hydrochloride salt form enhances the compound's stability and aqueous solubility.

An In-depth Technical Guide to the Structure Elucidation of 3-Azaspiro[5.5]undecane Hydrochloride

Preamble: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its foundational identifier. For researchers and medicinal chemists, 3-azaspiro[5.5]undecane hydrochloride represents a core scaffold of significant interest due to its prevalence in various biologically active agents. Its spirocyclic nature—a unique three-dimensional architecture where two rings share a single carbon atom—imparts distinct conformational properties that can be pivotal for target engagement. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 3-azaspiro[5.5]undecane hydrochloride, moving from initial molecular formula confirmation to the definitive three-dimensional arrangement in the solid state. We will explore the causality behind the selection of a multi-technique analytical approach, ensuring a self-validating system of characterization that is essential for regulatory submission and intellectual property protection.

Chapter 1: Foundational Analysis - Mass Spectrometry and Elemental Composition

The first step in characterizing any newly synthesized or isolated compound is to determine its molecular formula and weight. This is non-negotiable. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy to within a few parts per million (ppm), which allows for the confident assignment of an elemental composition.

The Rationale for Electrospray Ionization (ESI)

For a hydrochloride salt like 3-azaspiro[5.5]undecane hydrochloride, which is polar and likely to be analyzed from a solution in a polar solvent (e.g., methanol or water), Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation. In this case, the "M" refers to the free base, 3-azaspiro[5.5]undecane. The hydrochloride salt will dissociate in solution, and the free amine is readily protonated.

Expected Mass Spectrum and Fragmentation

The molecular formula of the 3-azaspiro[5.5]undecane free base is C₁₀H₁₉N, with a monoisotopic mass of 153.1517 Da. Therefore, in a positive-ion ESI-HRMS spectrum, we expect to see a prominent ion at m/z 154.1596, corresponding to the [C₁₀H₂₀N]⁺ species.

While ESI is a soft technique, some fragmentation can be induced in the mass spectrometer, particularly in the transfer optics or through tandem MS (MS/MS) experiments. For cyclic amines like this, a characteristic fragmentation pathway is the α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen. This often results in a stable iminium ion. The fragmentation of cyclic amines can also involve ring-opening followed by the loss of small neutral molecules.

Table 1: Predicted HRMS Data for 3-Azaspiro[5.5]undecane

| Ion Species | Calculated m/z | Elemental Composition |

| [M+H]⁺ | 154.1596 | C₁₀H₂₀N⁺ |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of 3-azaspiro[5.5]undecane hydrochloride in 1 mL of a 50:50 mixture of HPLC-grade methanol and water.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Chapter 2: The Core Framework - Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides a complete picture of the connectivity and spatial relationships of the atoms.

Sample Preparation: A Critical First Step

The choice of solvent is crucial for NMR. For a hydrochloride salt, deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices due to their high polarity. It's important to note that the acidic proton on the nitrogen will exchange with deuterium in these solvents and will likely not be observed in the ¹H NMR spectrum.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Due to the symmetry of the 3-azaspiro[5.5]undecane core, we can predict the general features of its ¹H NMR spectrum. The protons on the carbons adjacent to the nitrogen (C2 and C4) will be the most deshielded due to the electron-withdrawing effect of the protonated nitrogen. The protons of the cyclohexane ring will appear as a complex multiplet further upfield.

¹³C NMR and DEPT: Identifying the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for determining the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).

-

DEPT-90: Shows only CH signals.

-

DEPT-135: Shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT spectra.

For 3-azaspiro[5.5]undecane, we expect to see signals for several CH₂ groups and one quaternary spiro carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Azaspiro[5.5]undecane Hydrochloride (in D₂O)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (from DEPT) |

| C2, C4 | ~3.2 | ~45 | CH₂ (Negative) |

| C1, C5 | ~1.8 | ~35 | CH₂ (Negative) |

| C6 (Spiro) | - | ~38 | C (Quaternary) |

| C7, C11 | ~1.6 | ~30 | CH₂ (Negative) |

| C8, C10 | ~1.6 | ~22 | CH₂ (Negative) |

| C9 | ~1.6 | ~26 | CH₂ (Negative) |

| NH₂⁺ | Not observed | - | - |

Note: These are estimated chemical shifts and will vary depending on the solvent and concentration.

2D NMR: Connecting the Pieces

While 1D NMR provides a list of the parts, 2D NMR shows how they are assembled.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak between two proton signals in a COSY spectrum indicates that they are neighbors. This is crucial for tracing the connectivity within the piperidine and cyclohexane rings.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons, such as the spiro carbon (C6) in our molecule. We would expect to see correlations from the protons on C1, C5, C7, and C11 to the spiro carbon.

Diagram: NMR Elucidation Workflow

Caption: A logical workflow for structure elucidation using a suite of NMR experiments.

Chapter 3: Definitive Proof - Single-Crystal X-ray Crystallography

While NMR provides the constitutional structure, single-crystal X-ray crystallography gives the unambiguous three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and conformational details.

The Rationale for X-ray Crystallography

For a chiral molecule, X-ray crystallography can determine the absolute stereochemistry. For a spirocyclic system like 3-azaspiro[5.5]undecane, it will definitively show the conformation of the two rings and their relative orientation. It also confirms the ionic nature of the hydrochloride salt by showing the location of the chloride anion relative to the protonated amine.

Growing Suitable Crystals

The most challenging aspect of this technique is often growing a single crystal of sufficient quality. For a hydrochloride salt, slow evaporation from a polar solvent like ethanol or a mixture of ethanol and water is a common and effective method.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Dissolve the 3-azaspiro[5.5]undecane hydrochloride in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then store it in a loosely covered vial to allow for slow evaporation over several days.

-

Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal motion. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.

Diagram: The Structure Elucidation Funnel

Caption: The hierarchical approach to structure elucidation, from initial hypothesis to final proof.

Conclusion: A Self-Validating Approach

The structure elucidation of 3-azaspiro[5.5]undecane hydrochloride is a systematic process where each analytical technique provides a layer of evidence that corroborates the others. Mass spectrometry confirms the elemental composition, a suite of 1D and 2D NMR experiments pieces together the molecular framework, and single-crystal X-ray crystallography provides the definitive three-dimensional structure. This multi-faceted, self-validating approach ensures the scientific integrity of the data and provides the unambiguous structural assignment required for further research and development.

A Technical Guide to the Multifaceted Pharmacology of the 3-Azaspiro[5.5]undecane Scaffold

This guide provides an in-depth exploration of the mechanism of action associated with the 3-Azaspiro[5.5]undecane core structure, a privileged scaffold in modern medicinal chemistry. While the hydrochloride salt of the parent compound has a defined role as an antiviral agent, the versatility of this chemical backbone has been leveraged to develop a diverse array of ligands targeting various receptors and enzymes within the central nervous system and beyond. This document will synthesize key findings, elucidate mechanisms of action, and provide field-proven experimental insights for researchers, scientists, and drug development professionals.

Introduction to the 3-Azaspiro[5.5]undecane Scaffold

The 3-azaspiro[5.5]undecane moiety is a spirocyclic heterocyclic system featuring a piperidine ring fused to a cyclohexane ring at the 4-position. This rigid, three-dimensional structure provides a unique conformational constraint that has proven to be highly effective for interacting with a variety of biological targets. Its derivatives have shown a remarkable range of pharmacological activities, from antiviral properties to potent and selective modulation of key central nervous system (CNS) receptors. This guide will dissect the known mechanisms of action for compounds built upon this versatile scaffold.

Antiviral Activity: Influenza A M2 Proton Channel Inhibition

The most direct pharmacological profile for the parent compound, 3-Azaspiro[5.5]undecane hydrochloride (also known as 4,4-Pentamethylenepiperidine hydrochloride), is its activity as an inhibitor of the influenza A virus M2 protein.[1]

Mechanism of Action

The influenza A M2 protein is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via endocytosis, the M2 channel facilitates the acidification of the virion interior. This acidification is crucial for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm. 3-Azaspiro[5.5]undecane hydrochloride acts by blocking this M2 proton channel, thereby preventing the influx of protons into the virion.[1] This inhibition of acidification stalls the viral uncoating process, effectively halting the replication cycle. The reported half-maximal inhibitory concentration (IC50) for this activity is 1 μM against the wild-type M2 protein.[1]

Experimental Workflow: M2 Channel Inhibition Assay

A common method to assess M2 channel inhibition is a fluorescence-based assay using a pH-sensitive dye within cells expressing the M2 protein.

Caption: Workflow for an M2 proton channel fluorescence-based assay.

Neuromodulation: Targeting CNS Receptors

The 3-azaspiro[5.5]undecane scaffold and its diaza-analogs have been extensively explored as core structures for ligands targeting various CNS receptors. This structural motif has proven particularly adept at interacting with dopamine, sigma, and GABA receptors.

Dopamine D3 Receptor Antagonism

The dopamine D3 receptor (D3R) is a key target for treating substance use disorders and other neuropsychiatric conditions.[2] The similarity between the D3R and D2R binding sites has made the development of selective antagonists challenging. However, the diazaspiro[5.5]undecane core has been successfully employed to create highly potent and selective D3R antagonists.[2]

Mechanism of Action: These ligands typically feature an arylated diazaspiro core. The protonated nitrogen of the spirocyclic amine forms a crucial salt bridge with an aspartate residue (Asp3.32) in the orthosteric binding site of the D3 receptor.[2] Selectivity for D3R over D2R is often achieved through specific interactions with the secondary binding pocket, which is less conserved between the two receptor subtypes.[2]

Quantitative Data: A series of arylated diazaspiro[5.5]undecane derivatives demonstrated high affinity for the D3R and significant selectivity over the D2R.

| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2R/D3R) |

| 11 | 122 | >10,000 | >82 |

| 14 | 25.6 | 6760 | 264 |

| 15a | 35.8 | >10,000 | >279 |

| 15c | 28.1 | >25,400 | >905 |

| Data adapted from relevant literature.[2] |

Sigma (σ) Receptor Modulation

Sigma receptors (σ1R and σ2R) are chaperone proteins involved in various cellular functions and are implicated in cancer and neurological disorders.[3] The diazaspiro[3.5]nonane and related spirocyclic scaffolds have been investigated as bioisosteres for the more common piperazine moiety in sigma receptor ligands.[4]

Mechanism of Action: High-affinity binding to the σ2R/TMEM97 protein is often mediated by a salt bridge between a protonated nitrogen on the ligand and an aspartate residue (ASP29) within the receptor's binding site.[4] Additionally, π-stacking interactions with aromatic residues, such as TYR150, contribute significantly to the binding affinity.[4]

References

An In-depth Technical Guide to 4,4-Pentamethylenepiperidine Hydrochloride: A Potent M2 Proton Channel Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics, synthesis, and biological activity of 4,4-Pentamethylenepiperidine hydrochloride (also known as 3-Azaspiro[5.5]undecane hydrochloride). This spirocyclic piperidine derivative has emerged as a significant subject of interest in medicinal chemistry due to its potent inhibitory activity against the influenza A virus M2 proton channel. This document consolidates critical data on its physicochemical properties, provides insights into its mechanism of action, outlines safety and handling protocols, and offers a framework for its analytical characterization. The information presented herein is intended to support and guide research and development efforts involving this promising antiviral compound.

Introduction and Scientific Context

4,4-Pentamethylenepiperidine hydrochloride, a unique spiro-piperidine compound, has garnered considerable attention as a potent inhibitor of the influenza A M2 proton channel. The M2 protein is a crucial component in the life cycle of the influenza virus, facilitating the uncoating of the viral genome by acidifying the virion interior.[1][2] Inhibition of this proton channel is a validated strategy for antiviral therapy. While adamantane-based drugs like amantadine have historically been used for this purpose, the emergence of widespread drug resistance has necessitated the discovery of novel M2 inhibitors.[1][3]

A seminal study by Wang et al. in the Journal of the American Chemical Society identified 4,4-Pentamethylenepiperidine hydrochloride (referred to as compound 9 in their research) as a lead candidate from a library of spiro-piperidine derivatives.[1][4] This compound demonstrated significantly higher potency against the wild-type M2 channel than amantadine, establishing a new structural scaffold for the development of next-generation influenza A therapeutics.[1][4] This guide serves to collate the essential technical information required for the effective study and utilization of this compound in a research and development setting.

Physicochemical and Structural Characteristics

The fundamental properties of 4,4-Pentamethylenepiperidine hydrochloride are summarized in the table below. This data is essential for its proper handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 4,4-Pentamethylenepiperidine hydrochloride | [5] |

| Synonym(s) | 3-Azaspiro[5.5]undecane hydrochloride | [4] |

| CAS Number | 1125-01-5 | [6] |

| Molecular Formula | C₁₀H₁₉N·HCl | [7] |

| Molecular Weight | 189.73 g/mol | [6][7] |

| Appearance | Solid | |

| Melting Point | Not explicitly reported in available literature. | |

| Solubility | Soluble to 100 mM in water and DMSO. | [5] |

| Purity | ≥97% | [6] |

Structural Representation:

The spirocyclic nature of this molecule, where the piperidine and cyclohexane rings share a single carbon atom, imparts a rigid three-dimensional structure that is critical for its biological activity.

Caption: 2D chemical structure of 4,4-Pentamethylenepiperidine hydrochloride.

Synthesis and Manufacturing

While the seminal paper by Wang et al. focuses on the biological evaluation of a series of spiro-piperidine compounds, it does not provide a detailed experimental protocol for the synthesis of 4,4-Pentamethylenepiperidine hydrochloride.[1][4] However, the synthesis of related 3-azaspiro[5.5]undecane systems is documented in the chemical literature, often involving multi-step sequences.

A general synthetic strategy for related spirocyclic piperidines involves the construction of the spirocyclic core followed by functional group manipulations. For instance, Robinson annulation reactions starting from heterocyclic aldehydes have been employed to create 3-heterospiro[5.5]undecan-9-ones, which can then be further modified.[8] Another approach involves the cyclization of dione precursors.[9]

For the specific synthesis of 4,4-Pentamethylenepiperidine hydrochloride, a likely synthetic route would involve the formation of the 3-azaspiro[5.5]undecane core, potentially from 1,1-cyclohexanediacetic acid or a derivative, followed by reduction of any carbonyl functionalities and subsequent formation of the hydrochloride salt. A general workflow is proposed below.

Caption: Generalized synthetic workflow for 3-Azaspiro[5.5]undecane derivatives.

Note: The development of a scalable and efficient synthesis is a critical step for further drug development. Researchers should consult specialized synthetic chemistry literature and patents for detailed experimental procedures.[7][10][11]

Mechanism of Action: Inhibition of the M2 Proton Channel

The primary biological target of 4,4-Pentamethylenepiperidine hydrochloride is the influenza A M2 protein, a homotetrameric integral membrane protein that functions as a pH-gated proton channel.[1][2] The M2 channel's activity is essential for viral replication.[1][2]

The mechanism of inhibition by this spiro-piperidine compound is believed to be through direct interaction with the M2 channel, leading to a more profound effect on the channel's structure and dynamics compared to amantadine.[1][4] Solid-state NMR studies have shown that 4,4-Pentamethylenepiperidine hydrochloride induces a more uniform conformation of the M2 transmembrane domain, reduces dynamic disorder within the helical bundle, and influences the magnetic environment of a greater number of residues within the channel.[1][4] This suggests a more extensive and stabilizing interaction with the channel, which likely contributes to its superior inhibitory potency.[1][4]

The key residues within the M2 channel that are critical for proton conduction and are implicated in inhibitor binding include His37 (the pH sensor) and Trp41 (the gate).[2][12] While amantadine is thought to act as a pore blocker, the more extensive interactions of the spiro-piperidine scaffold may allosterically stabilize the closed conformation of the channel, preventing the conformational changes necessary for proton transport.[1][12]

Caption: Conceptual diagram of M2 proton channel inhibition.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of 4,4-Pentamethylenepiperidine hydrochloride. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine and cyclohexane rings. The integration of these signals should correspond to the number of protons in each environment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the free base and for structural elucidation through fragmentation analysis. Under electron ionization (EI), fragmentation of the piperidine and cyclohexane rings is expected. The molecular ion peak for the free base (C₁₀H₁₉N) should be observed at m/z 153.15.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the alkane rings, as well as N-H stretching and bending from the secondary amine hydrochloride.

Safety, Handling, and Storage

Hazard Identification

Based on available safety data for this and structurally related compounds, 4,4-Pentamethylenepiperidine hydrochloride should be handled with care. The following hazard statements are associated with this compound:[14]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[15]

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store at 4°C for long-term stability.[6]

-

Keep in a tightly sealed container.[15]

-

Store in a dry, well-ventilated place, away from moisture.[6]

Conclusion and Future Directions

4,4-Pentamethylenepiperidine hydrochloride represents a highly promising scaffold for the development of novel antiviral agents against influenza A. Its significantly enhanced potency over first-generation M2 inhibitors underscores the potential of exploring non-adamantane-based structures. This technical guide provides a foundational understanding of its basic characteristics, serving as a valuable resource for researchers in the field.

Future research should focus on elucidating a scalable and robust synthetic route, conducting comprehensive toxicological and pharmacokinetic profiling, and further exploring the structure-activity relationships of related spiro-piperidine analogs to optimize their therapeutic potential. The insights gained from such studies will be instrumental in advancing the development of new and effective treatments for influenza.

References

- 1. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Azaspiro(5.5)undecane-2,4-dione | C10H15NO2 | CID 14324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DSpace [dr.lib.iastate.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis for proton conduction and inhibition by the influenza M2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. achmem.com [achmem.com]

- 15. lgcstandards.com [lgcstandards.com]

Spectroscopic Data of 3-Azaspiro[5.5]undecane Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Azaspiro[5.5]undecane hydrochloride, a key building block in medicinal chemistry and drug development. The unique spirocyclic structure of this compound presents a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in research and manufacturing settings. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this molecule, offering insights into the interpretation of its spectra for researchers, scientists, and professionals in drug development.

Introduction to 3-Azaspiro[5.5]undecane Hydrochloride

3-Azaspiro[5.5]undecane, also known by the synonym 4,4-Pentamethylenepiperidine, is a heterocyclic compound featuring a piperidine ring fused to a cyclohexane ring at a single carbon atom, the spiro center.[1] Its hydrochloride salt form enhances its stability and solubility, making it a versatile intermediate in the synthesis of various biologically active molecules.[2] The rigid, three-dimensional architecture of the spirocyclic system is of significant interest in the design of novel therapeutics, as it allows for precise spatial orientation of functional groups. Accurate spectroscopic characterization is paramount to confirm the integrity of this unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Azaspiro[5.5]undecane hydrochloride, both ¹H and ¹³C NMR are essential for structural verification. The data presented here is based on the analysis of the free base, 3-Azaspiro[5.5]undecane, with a detailed explanation of the expected spectral changes upon protonation to form the hydrochloride salt.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Azaspiro[5.5]undecane hydrochloride is expected to show distinct signals corresponding to the protons of the piperidine and cyclohexane rings. The protonation of the nitrogen atom to form the ammonium salt has a significant deshielding effect on the neighboring protons.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of 3-Azaspiro[5.5]undecane hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.5 | Broad Singlet | 2H | NH₂ ⁺ | The protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange. |

| ~3.0 - 3.3 | Multiplet | 4H | H-2, H-4 | These protons are adjacent to the protonated nitrogen and are thus shifted downfield due to the inductive effect of the positive charge. |

| ~1.4 - 1.7 | Multiplet | 10H | H-6, H-7, H-8, H-9, H-10 | These are the protons of the cyclohexane ring, which are more shielded and appear in the typical aliphatic region. |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

The downfield shift of the protons on the carbons adjacent to the nitrogen (H-2 and H-4) is a key indicator of the formation of the hydrochloride salt.[3] In the free base, these protons would resonate at a more upfield position.

Visualization of ¹H NMR Assignment:

Caption: Predicted ¹H NMR assignments for 3-Azaspiro[5.5]undecane hydrochloride.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The symmetry of the 3-Azaspiro[5.5]undecane core is reflected in the number of distinct carbon signals.

Experimental Protocol for ¹³C NMR:

-

Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include a spectral width of 0-220 ppm and a sufficient number of scans for a good signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H NMR.

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~45 - 50 | C-2, C-4 | These carbons, being directly attached to the protonated nitrogen, experience a significant downfield shift. |

| ~35 - 40 | C-5 (Spiro) | The quaternary spiro carbon is typically observed in this region. |

| ~30 - 35 | C-6, C-10 | The carbons of the cyclohexane ring adjacent to the spiro center. |

| ~25 - 30 | C-7, C-9 | The next set of carbons in the cyclohexane ring. |

| ~20 - 25 | C-8 | The carbon at the para-position to the spiro center in the cyclohexane ring. |

Note: The chemical shifts are predictions based on data for similar structures and the expected effects of protonation.

The deshielding of the carbons alpha to the nitrogen (C-2 and C-4) is a characteristic feature of amine hydrochlorides.[3] Spectral databases indicate the existence of a ¹³C NMR spectrum for the free base, which would show these signals at a more upfield position.[4]

Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for the NMR analysis of 3-Azaspiro[5.5]undecane hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of 3-Azaspiro[5.5]undecane hydrochloride, the IR spectrum will be dominated by the absorptions of the C-H bonds and, most importantly, the N-H bonds of the secondary ammonium salt.

Experimental Protocol for IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify and label the key absorption bands.

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3000 - 2700 | Strong, Broad | N-H⁺ Stretch | The stretching vibration of the N-H bonds in the secondary ammonium salt appears as a very broad and strong band, often with some fine structure.[5] |

| 2950 - 2850 | Strong | C-H Stretch | The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the cyclohexane and piperidine rings. |

| 1620 - 1560 | Medium | N-H⁺ Bend | The bending vibration of the N-H bonds is characteristic of secondary amine salts.[5] |

| 1470 - 1440 | Medium | C-H Bend | The scissoring and bending vibrations of the methylene groups. |

The most diagnostic feature in the IR spectrum of 3-Azaspiro[5.5]undecane hydrochloride is the broad and strong N-H stretching band between 3000 and 2700 cm⁻¹, which is absent in the spectrum of the free base.[5] The presence of the N-H bending vibration further confirms the formation of the ammonium salt.

Logical Relationship in Spectral Interpretation:

Caption: Logical connections between spectroscopic evidence and structural confirmation.

Conclusion

The spectroscopic characterization of 3-Azaspiro[5.5]undecane hydrochloride is a critical step in its application in research and development. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous confirmation of its unique spirocyclic structure and the presence of the hydrochloride salt. The key diagnostic features include the downfield shift of the protons and carbons adjacent to the nitrogen in the NMR spectra, and the characteristic broad N-H stretching and bending vibrations in the IR spectrum. This guide provides a foundational understanding for the interpretation of this data, ensuring the quality and integrity of this important chemical entity.

References

- 1. 3-Azaspiro(5.5)undecane-2,4-dione | C10H15NO2 | CID 14324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-Azaspiro[5.5]undecane-2,4-dione|CAS 1130-32-1 [benchchem.com]

The Ascent of the Third Dimension: A Technical Guide to the Discovery and History of Azaspiro Compounds in Medicinal Chemistry

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity, medicinal chemistry has witnessed a paradigm shift from predominantly planar molecular architectures to embracing the complexities of three-dimensional space.[1] Azaspiro compounds, characterized by their unique spirocyclic core containing at least one nitrogen atom, have emerged as a prominent class of scaffolds in this "escape from flatland."[2] Their inherent rigidity, precise vectoral presentation of substituents, and favorable physicochemical properties have propelled them to the forefront of modern drug discovery. This in-depth technical guide navigates the fascinating history of azaspiro compounds, from their early beginnings to their current status as privileged structures in a multitude of therapeutic areas. We will delve into the pivotal discovery of buspirone, explore key synthetic strategies for constructing these intricate scaffolds, and provide a comprehensive overview of their diverse applications, underpinned by detailed structure-activity relationship (SAR) studies.

Introduction: Embracing Three-Dimensionality in Drug Design

For decades, drug discovery efforts were largely dominated by aromatic and heteroaromatic compounds, often leading to molecules with high planarity. While successful, this approach has its limitations, including potential issues with solubility, metabolic stability, and off-target effects. The introduction of spirocyclic systems, where two rings share a single atom, offered a compelling solution by introducing a rigid, non-planar geometry.[3][4] This three-dimensional architecture allows for a more precise orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and receptors.[5]

The incorporation of a nitrogen atom within the spirocyclic framework to form an azaspirocycle further enhances its utility. The nitrogen atom serves as a crucial site for functionalization, influencing the compound's polarity, basicity, and hydrogen bonding capacity, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties.[4] The increased fraction of sp3-hybridized carbons in azaspirocycles is often correlated with improved clinical success, leading to better solubility and reduced toxicity.[5]

A Historical Milestone: The Serendipitous Discovery of Buspirone

The history of azaspiro compounds in medicinal chemistry is inextricably linked to the development of buspirone , a non-benzodiazepine anxiolytic. Initially synthesized in 1968 by a team at Mead Johnson, buspirone was originally intended to be an antipsychotic agent, targeting the dopamine D2 receptor.[6] However, it proved ineffective for treating psychosis.[6]

Subsequent pharmacological evaluation revealed its unique anxiolytic properties, distinct from the sedative effects of benzodiazepines. This led to its eventual FDA approval in 1986 for the treatment of generalized anxiety disorder (GAD).[6] The discovery of buspirone was a landmark event, not only for the treatment of anxiety but also for validating the therapeutic potential of the azaspiro scaffold. It demonstrated that this structural motif could be successfully incorporated into a clinically effective drug, paving the way for further exploration of this compound class.

The development of buspirone highlighted the importance of serendipity in drug discovery and underscored the value of thorough pharmacological profiling to uncover unexpected therapeutic activities.

Navigating the Synthetic Landscape: Construction of Azaspiro Scaffolds

The synthesis of azaspirocycles presents unique challenges due to the construction of the spirocyclic core. Over the years, medicinal chemists have developed a diverse arsenal of synthetic strategies to access these complex architectures.

Key Synthetic Strategies

Several powerful synthetic transformations have been employed for the construction of azaspirocycles:

-

Ring-Closing Metathesis (RCM): This versatile reaction, often utilizing ruthenium-based catalysts, has become a cornerstone for the formation of a wide variety of unsaturated azaspirocycles.[4]

-

[3+2] Cycloaddition Reactions: These reactions provide a rapid and often stereocontrolled entry into five-membered azaspirocyclic systems.

-

NBS-Promoted Semipinacol Rearrangement: This method offers a highly diastereoselective route to specific azaspirocyclic ketones.

-

Aza-Prins Cyclization: This powerful transformation allows for the rapid construction of complex azaspiro scaffolds with good stereocontrol.

The choice of synthetic route is dictated by the desired ring sizes, substitution patterns, and stereochemical outcome of the target azaspirocycle.

Experimental Protocol: Synthesis of Buspirone

The synthesis of buspirone is a classic example of a multi-step process to construct a complex azaspiro compound. A common and well-documented route involves a two-step sequence starting from 8-azaspiro[4.5]decane-7,9-dione.[7]

Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

-

Reactants: 8-Azaspiro[4.5]decane-7,9-dione, 1,4-dibromobutane, Potassium hydroxide (KOH).

-

Procedure:

-

To a solution of 8-azaspiro[4.5]decane-7,9-dione in a suitable solvent, add potassium hydroxide to form the corresponding potassium salt.

-

Add 1,4-dibromobutane to the reaction mixture.

-

Heat the mixture to approximately 50°C for about 8 hours. The formation of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can be monitored by thin-layer chromatography (TLC).[7]

-

Step 2: Synthesis of Buspirone

-

Reactants: 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, 1-(2-pyrimidinyl)piperazine.

-

Procedure:

-

To the in-situ generated intermediate from Step 1, add 1-(2-pyrimidinyl)piperazine.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

The crude product is then purified by recrystallization or column chromatography to yield buspirone.[7]

-

Diagram of the Buspirone Synthetic Workflow:

Caption: Synthetic workflow for the preparation of Buspirone.

Experimental Protocol: Synthesis of a 6-Azaspiro[4.5]decan-7-one Scaffold

The 6-azaspiro[4.5]decane core is another important scaffold found in various biologically active molecules. A robust method for its synthesis involves a Beckmann rearrangement.[8]

Step 1: Oximation of Spiro[4.5]decan-6-one

-

Reactants: Spiro[4.5]decan-6-one, Hydroxylamine hydrochloride, Sodium acetate.

-

Procedure:

-

Dissolve spiro[4.5]decan-6-one in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for a specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the crude oxime product.

-

Step 2: Beckmann Rearrangement

-

Reactants: Spiro[4.5]decan-6-one oxime, Polyphosphoric acid (PPA) or other suitable acid catalyst.

-

Procedure:

-

Heat the spiro[4.5]decan-6-one oxime with polyphosphoric acid at an elevated temperature.

-

The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture onto ice and neutralize with a base.

-

Extract the product with an organic solvent and purify by chromatography to obtain 6-azaspiro[4.5]decan-7-one.[8]

-

Diagram of the Beckmann Rearrangement Workflow:

Caption: Workflow for the synthesis of a 6-azaspiro[4.5]decan-7-one scaffold.

Therapeutic Applications and Structure-Activity Relationships

The unique structural features of azaspiro compounds have led to their exploration in a wide range of therapeutic areas. Their rigid conformation allows for the fine-tuning of interactions with biological targets, leading to improved potency and selectivity.

Central Nervous System (CNS) Disorders

Following the success of buspirone, the CNS has remained a primary focus for the application of azaspiro compounds.

-

Anxiolytics and Antidepressants: The azapirone class, which includes buspirone and its analogues, primarily acts on serotonin 5-HT1A receptors. Structure-activity relationship studies have revealed that the nature of the spirocyclic imide moiety and the length of the alkyl chain connecting it to the piperazine ring are crucial for activity.[9]

-

Dopamine Receptor Modulators: Azaspiro compounds have been designed as potent and selective ligands for dopamine receptors, particularly the D3 subtype, which is a target for treating neuropsychiatric disorders such as schizophrenia and addiction.[10] The spirocyclic core helps to orient the pharmacophoric elements for optimal receptor binding.

-

Acetylcholine Receptor Agonists: The rigid framework of azaspirocycles has been utilized to develop selective agonists for nicotinic and muscarinic acetylcholine receptors, which are implicated in cognitive function and are targets for Alzheimer's disease and other neurodegenerative disorders.[11][12] For instance, spirocyclic analogues of acetylcholine have shown high selectivity for the α7 nicotinic acetylcholine receptor.[13]

Table 1: SAR of Azaspiro Compounds as CNS Agents

| Azaspiro Scaffold | Target Receptor | Key Structural Features for Activity | Representative Compound |

| 8-Azaspiro[4.5]decane-7,9-dione | 5-HT1A | Pyrimidinylpiperazine moiety, four-carbon linker | Buspirone |

| Diazaspiro[4.5]decane | Dopamine D3 | Arylated diazaspiro core | - |

| 1-Oxa-8-azaspiro[4.5]decane | Muscarinic M1 | Tetrahydrofuran ring incorporation, specific substitutions | - |

| 1'-Azaspiro[oxazole-5,3'-bicyclo[2.2.2]octane] | α7 Nicotinic Acetylcholine | Quinuclidine-containing spiroimidate | - |

Oncology

The rigid three-dimensional structure of azaspiro compounds makes them attractive scaffolds for the development of anticancer agents, particularly as kinase inhibitors.

-

Kinase Inhibitors: Azaspirocyclic scaffolds have been successfully employed in the design of potent and selective inhibitors of various kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK).[5] The spirocyclic core can effectively position key binding motifs within the ATP-binding pocket of the kinase.

-

Antiproliferative Agents: A variety of azaspiro compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For example, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have shown potent cytotoxic effects.[14]

Table 2: Anticancer Activity of Representative Azaspiro Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562 (Human erythroleukemia) | 4.2 - 24.1 | [14] |

| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | HeLa (Human cervical carcinoma) | 4.2 - 24.1 | [14] |

| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | A549 (Human lung cancer) | 0.17 | [15] |

| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | MDA-MB-231 (Human breast cancer) | 0.05 | [15] |

Antiviral and Other Therapeutic Areas

The versatility of the azaspiro scaffold extends beyond CNS disorders and oncology.

-

Antiviral Agents: Azaspiro compounds have been investigated as potential antiviral agents. For instance, novel azaspiro dihydrotriazines have shown inhibitory activity against influenza viruses by targeting the host factor dihydrofolate reductase (DHFR).[16][17] More recently, spirocyclic inhibitors have been designed to target the 3C-like protease of SARS-CoV-2.[18]

-

Other Applications: Azaspiro compounds are being explored for a multitude of other therapeutic applications, including the treatment of pain, obesity, and cardiovascular diseases.[19]

Diagram of a Generic Kinase Inhibition Pathway:

Caption: Mechanism of action for azaspirocyclic kinase inhibitors.

The Future of Azaspiro Compounds: An Expanding Chemical Universe

The journey of azaspiro compounds in medicinal chemistry is far from over. The continuous development of novel synthetic methodologies is making these complex scaffolds more accessible, enabling a broader exploration of their chemical space.[4] The "escape from flatland" trend is expected to continue, with an increasing emphasis on molecules with high sp3 character for improved drug-like properties.[2]

Future research will likely focus on:

-

Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of diverse libraries of azaspiro compounds will be crucial for identifying novel biological activities.

-

Asymmetric Synthesis: The ability to control the stereochemistry of the spirocenter and other chiral elements is essential for optimizing interactions with biological targets and reducing off-target effects.

-

Integration with Computational Chemistry: In silico modeling and quantitative structure-activity relationship (QSAR) studies will play an increasingly important role in the rational design of novel azaspiro-based drugs.

The inherent structural advantages of azaspiro compounds, coupled with ongoing innovations in synthetic and computational chemistry, ensure that they will remain a vital and expanding area of research in the quest for the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Azaspiro[5.5]undecane hydrochloride from 3,3-pentamethylene glutarimide

An Application Note for the Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride from 3,3-Pentamethylene Glutarimide

Introduction: The Strategic Importance of Spirocyclic Amines

Spirocyclic scaffolds are privileged structures in medicinal chemistry, prized for their rigid, three-dimensional conformations that can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties in drug candidates.[1] 3-Azaspiro[5.5]undecane, a key member of this class, and its hydrochloride salt are of significant interest. For instance, 3-Azaspiro[5.5]undecane hydrochloride has been identified as an inhibitor of the influenza A virus M2 protein.[2] The synthesis of such valuable building blocks from readily available precursors is a cornerstone of drug discovery and development.

This application note provides a detailed protocol for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride, starting from the precursor 3,3-pentamethylene glutarimide (also known as 3-azaspiro[5.5]undecane-2,4-dione).[3][4] This precursor is notable as a key intermediate in the synthesis of the anticonvulsant drug Gabapentin.[5][6] The described protocol is centered on the robust and well-established chemical reduction of a cyclic imide to the corresponding cyclic amine.

Synthetic Strategy: The Rationale of Chemical Reduction

The core of this synthesis is the transformation of the two carbonyl groups (C=O) of the glutarimide ring into methylene groups (-CH2-). This conversion of a cyclic imide (a type of amide) to a cyclic amine requires a potent reducing agent.

Choice of Reducing Agent: The resonance stabilization of the amide bond makes it significantly less reactive than other carbonyl functional groups like ketones or esters. Consequently, milder reducing agents such as sodium borohydride (NaBH₄) are ineffective for this transformation.[7] The reagent of choice is Lithium Aluminum Hydride (LiAlH₄), a powerful source of hydride ions (H⁻) capable of reducing amides completely to their corresponding amines.[7][8]

Mechanism Overview: The reaction proceeds via nucleophilic attack of hydride ions from LiAlH₄ on the carbonyl carbons of the glutarimide.[9] Unlike the reduction of esters, which typically yields alcohols, the mechanism for amide reduction involves the eventual expulsion of the carbonyl oxygen atoms.[10] The reaction forms a highly reactive iminium ion intermediate, which is then rapidly reduced by a second equivalent of hydride to furnish the amine.[9]

Following the successful reduction, the resulting free amine is converted to its hydrochloride salt. This is a standard practice in organic synthesis to improve the compound's stability, crystallinity, and ease of handling, as the salt form is generally less volatile and hygroscopic than the free base.

Visualized Synthetic Workflow

Caption: Overall workflow for the synthesis of 3-Azaspiro[5.5]undecane HCl.

Detailed Experimental Protocol

Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive substance that reacts violently with water and other protic solvents. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

Part 1: Reduction of 3,3-Pentamethylene Glutarimide

-

Reaction Setup:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

Maintain a positive pressure of nitrogen throughout the reaction.

-

In the flask, suspend Lithium Aluminum Hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

-

-

Addition of Starting Material:

-

Dissolve 3,3-pentamethylene glutarimide (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the glutarimide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. The addition is exothermic.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.

-

-

Workup and Quenching (Fieser Method):

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

CAUTION: The following quenching sequence is highly exothermic and generates hydrogen gas. Additions must be performed slowly and cautiously.

-

Sequentially and dropwise, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes.

-

-

Isolation of the Free Amine:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether.

-